5-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methoxybenzamide
Description
5-Chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methoxybenzamide is a benzamide derivative featuring a 5-chloro-2-methoxybenzoyl group linked to a 1,2-dimethylindole moiety via a methylene bridge. This compound’s structure combines a substituted benzamide core with an indole-based side chain, which may influence its pharmacological properties.
Properties
IUPAC Name |
5-chloro-N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-12-8-14-9-13(4-6-17(14)22(12)2)11-21-19(23)16-10-15(20)5-7-18(16)24-3/h4-10H,11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVJXRRMMNKJNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the indole core The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chloro group can be oxidized to form a chloro derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like hydrogen gas with a palladium catalyst or tin chloride.
Substitution: Using nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Chloro derivatives.
Reduction: Amines.
Substitution: Various functionalized derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole core is particularly valuable in the development of new pharmaceuticals and organic materials.
Biology: The biological applications of this compound include its potential use as a probe in biological studies. Its interaction with various biomolecules can provide insights into cellular processes and pathways.
Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for targeting specific receptors or enzymes involved in disease processes.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which 5-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. The indole ring system can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several benzamide derivatives, but substituent variations lead to distinct pharmacological and physicochemical profiles. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Core Benzamide Modifications: The target compound lacks the sulfonylurea group present in glibenclamide, which is critical for binding to sulfonylurea receptors (SUR1) in pancreatic β-cells to stimulate insulin secretion . Unlike sulpiride, which has an aminosulfonyl group and a pyrrolidinylmethyl side chain, the target compound’s indole moiety may confer affinity for serotonin receptors or other indole-associated targets .
Indole vs. Other Heterocycles: The 1,2-dimethylindole group distinguishes the compound from glibenclamide’s cyclohexylcarbamoyl-phenethyl chain and sulpiride’s pyrrolidinylmethyl group.
Mechanistic Implications :
- The absence of a sulfonylurea group in the target compound precludes KATP channel inhibition, a hallmark of glibenclamide’s antidiabetic action . Instead, its indole-methylbenzamide structure may modulate alternative pathways, such as serotonin signaling or protein kinase interactions .
Research Findings and Gaps
- Synthetic Analogues: and highlight benzimidazole and indole-containing benzamides with varied substituents, but none directly match the target compound’s 1,2-dimethylindole substitution pattern.
- Pharmacological Data: No direct studies on the target compound’s bioactivity are cited in the evidence.
- Unanswered Questions : Further studies are needed to elucidate the compound’s solubility, stability, and receptor-binding profiles.
Biological Activity
5-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
1. Synthesis and Characterization
The synthesis of this compound involves a multi-step process that typically includes the formation of the indole scaffold followed by amide bond formation. The compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Key Steps in Synthesis:
- Formation of Indole Derivative: The starting material undergoes cyclization to form the indole ring.
- Amide Coupling: The indole derivative is then reacted with 2-methoxybenzoic acid or its derivatives to form the desired amide.
2. Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing primarily on its antiproliferative effects and potential as an inhibitor for specific targets.
2.1 Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines. For instance, in a study involving various indole derivatives, this compound demonstrated a GI50 value of approximately 47 nM against tested cell lines, indicating strong growth inhibition compared to other derivatives in the series .
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Kinase Activity: It has been noted to inhibit specific kinases associated with cancer proliferation.
- Induction of Apoptosis: The compound may also induce programmed cell death in cancer cells, contributing to its antiproliferative effects.
3. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the indole and benzamide moieties can significantly influence potency and selectivity.
| Position | Modification | Effect on Activity |
|---|---|---|
| 5 | Chlorine Substitution | Increased antiproliferative activity |
| 2 | Methoxy Group | Enhanced solubility and bioavailability |
| 1 | Dimethyl Substitution | Improved selectivity for target kinases |
4. Case Studies
Several studies have evaluated the biological activity of similar compounds, providing insights into the potential applications and effectiveness of this compound.
4.1 Study on EGFR Inhibition
A related study reported that compounds with similar structural features exhibited potent inhibition of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The IC50 values for these inhibitors were reported as low as 0.12 µM .
4.2 Antimicrobial Activity
Another investigation into indole derivatives highlighted their antimicrobial properties, where certain modifications led to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values significantly lower than those for unmodified compounds .
Q & A
Q. What are the common synthetic routes for 5-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methoxybenzamide?
Methodological Answer: The synthesis typically involves coupling 2-methoxybenzoyl chloride derivatives with substituted indole-methylamine intermediates. Key steps include:
- Amide bond formation : Reacting 5-chloro-2-methoxybenzoyl chloride with (1,2-dimethyl-1H-indol-5-yl)methylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen, using a base like triethylamine to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol/water mixtures to isolate the product .
Table 1: Representative Synthetic Conditions
| Reagent | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Chloro-2-methoxybenzoyl chloride | DCM | Triethylamine | 71–79 |
Q. How is structural characterization performed for this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions. For example, the methoxy group at C2 appears as a singlet (~δ 3.83 ppm), while indole protons resonate between δ 6.8–7.5 ppm .
- IR Spectroscopy : Amide C=O stretch (~1650–1680 cm) and aromatic C-Cl stretch (~750 cm) .
- X-ray Crystallography : Resolves spatial arrangement of the indole and benzamide moieties, critical for understanding π-π stacking in target binding .
Advanced Research Questions
Q. What experimental strategies are used to study structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
- Substituent variation : Replace chloro/methoxy groups with fluorine, nitro, or hydroxy groups to assess electronic effects on bioactivity .
- Biological assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA). IC values correlate with substituent electronegativity .
Example SAR Trend :
| Substituent | IC (μM) | Activity Trend |
|---|---|---|
| -Cl (parent) | 0.45 | Baseline |
| -NO | 1.2 | Reduced |
| -F | 0.38 | Enhanced |
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay standardization : Control variables like pH, temperature, and solvent (DMSO concentration ≤1% to avoid cytotoxicity) .
- Impurity analysis : Use HPLC-MS to verify compound purity (>95%). Trace impurities (e.g., unreacted indole intermediates) may skew results .
- Orthogonal assays : Confirm activity via both cell-based (e.g., MTT assay) and biochemical (e.g., enzyme inhibition) methods .
Q. What computational methods are employed to predict binding modes with biological targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with proteins (e.g., indole ring stacking with hydrophobic pockets) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) to validate docking poses .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond donors at benzamide) for target engagement .
Q. How is the metabolic stability of this compound evaluated in preclinical studies?
Methodological Answer:
- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Calculate half-life (t) and intrinsic clearance (CL) .
- Metabolite identification : Use high-resolution MS to detect hydroxylated or demethylated products .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt formation : Convert free base to hydrochloride or mesylate salts to enhance aqueous solubility .
- Nanoparticle formulation : Encapsulate in poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release .
- LogP adjustment : Introduce polar groups (e.g., -OH) to reduce logP from ~3.5 (parent) to <2.5, improving absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
